molecular formula C8H10N2O3S B8735354 (2-Acetamido-1,3-thiazol-4-yl)methyl acetate CAS No. 111608-67-4

(2-Acetamido-1,3-thiazol-4-yl)methyl acetate

Cat. No. B8735354
CAS RN: 111608-67-4
M. Wt: 214.24 g/mol
InChI Key: WUYLHICHUYNPNZ-UHFFFAOYSA-N
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Description

(2-Acetamido-1,3-thiazol-4-yl)methyl acetate is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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properties

CAS RN

111608-67-4

Molecular Formula

C8H10N2O3S

Molecular Weight

214.24 g/mol

IUPAC Name

(2-acetamido-1,3-thiazol-4-yl)methyl acetate

InChI

InChI=1S/C8H10N2O3S/c1-5(11)9-8-10-7(4-14-8)3-13-6(2)12/h4H,3H2,1-2H3,(H,9,10,11)

InChI Key

WUYLHICHUYNPNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=CS1)COC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Aminothiazol-4-yl-methanol (17 g, 131 mmol) and acetic anhydride (927 g, 261 mmol) were mixed in 100 mL dioxane in a 500 mL round bottom flask. The mixture was heated at reflux for 1 hour. After the solvent was evaporated, 300 mL saturated sodium bicarbonate was added to the flask. The mixture was extracted twice with 200 mL EtOAc. The combined organic layers were washed with brine and dried over sodium sulfate. After evaporating the solvent, the remaining residue was washed with hexane and ether three times each. This procedure provided 10 g of (2-acetamidothiazol-4-yl)methyl acetate (yield=30%). LCMS (API-ES) m/z (%) 215.2 (100%, M-+H).
Quantity
17 g
Type
reactant
Reaction Step One
Quantity
927 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of (2-amino-1,3-thiazol-4-yl)methyl acetate hydrochloride (56 g) and pyridine (45 g) in dichloromethane (560 ml) was added acetyl chloride (23 g) over a period of 30 minutes at 5° C., and the reaction mixture was stirred for 10 minutes at the same temperature. The reaction mixture was poured into water (500 ml) and extracted with chloroform (1 L). The organic layer was dried over sodium sulfate and concentrated in vacuo. The residual solid was collected by filtration with isopropyl ether to give (2-(acetylamino)-1,3-thiazol-4-yl)methyl acetate (47 g) as white crystals.
Name
(2-amino-1,3-thiazol-4-yl)methyl acetate hydrochloride
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
560 mL
Type
solvent
Reaction Step One
Quantity
23 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

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